Physicochemical Distinction: Unique Molecular Weight and Predicted LogP Relative to Hydroquinone and Chlorinated Analogs
2-Chloro-3-methylbenzene-1,4-diol possesses a molecular weight of 158.58 g/mol, which is distinct from unsubstituted hydroquinone (110.11 g/mol) and the 2-chloro-5-methyl positional isomer (also 158.58 g/mol, but with different spatial arrangement). While the molecular weight is identical to the 5-methyl isomer, the calculated LogP for the class of chloro-methyl hydroquinones is expected to be higher than hydroquinone due to increased lipophilicity from the chloro and methyl substituents [1]. This difference in lipophilicity impacts solubility, membrane permeability, and distribution in biological systems, making it a critical parameter for compound selection in cellular assays and medicinal chemistry campaigns.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 158.58 g/mol; LogP: Predicted to be > 0.59 (hydroquinone LogP) based on substituent effects |
| Comparator Or Baseline | Hydroquinone: Molecular Weight 110.11 g/mol, LogP 0.59; 2-Chloro-5-methylbenzene-1,4-diol: Molecular Weight 158.58 g/mol |
| Quantified Difference | Molecular Weight increase of 48.47 g/mol (44% higher); LogP predicted to be increased due to hydrophobic chloro and methyl groups |
| Conditions | Theoretical calculation based on substituent contributions to lipophilicity. |
Why This Matters
The distinct molecular weight and altered lipophilicity profile ensure the compound behaves differently in chromatographic separation, mass spectrometry detection, and biological distribution, justifying its specific procurement over unsubstituted hydroquinone for applications requiring these properties.
- [1] PubChem. Hydroquinone. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Hydroquinone View Source
